9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Significance of Nitrogen-Containing Bicyclic Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry
Nitrogen-containing heterocycles are a cornerstone of organic chemistry and medicinal science, forming the structural basis for a vast array of essential molecules. researchgate.net These compounds, characterized by a ring structure containing at least one nitrogen atom in addition to carbon, are integral to numerous natural products, including alkaloids, vitamins, hormones, and antibiotics. nih.govnih.gov Their prevalence is particularly striking in pharmaceuticals; an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs feature a nitrogen-based heterocycle. nih.govnih.gov
The significance of these scaffolds stems from several key properties. The presence of nitrogen atoms introduces basicity, the capacity for hydrogen bonding, and the ability to coordinate with metal ions, all of which are crucial for biological interactions. nih.gov These features allow nitrogen heterocycles to mimic natural metabolites and bind effectively to biological targets such as enzymes and receptors, leading to a wide spectrum of pharmacological activities. openmedicinalchemistryjournal.com Consequently, they are indispensable structural motifs in drug design and discovery, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents. researchgate.netnih.gov In organic synthesis, they serve as versatile building blocks for constructing complex molecular architectures. researchgate.net
Structural Overview and Unique Features of the Pyrido[1,2-a]pyrimidin-4-one Core
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a fused bicyclic system, meaning it consists of two rings sharing a bridgehead nitrogen atom. Specifically, it is formed by the fusion of a pyridine (B92270) ring and a pyrimidine (B1678525) ring. This arrangement results in a planar, electron-deficient (π-deficient) aromatic system, which significantly influences its chemical reactivity and properties.
The core structure is a prominent motif in medicinal chemistry due to its diverse biological activities. researchgate.netresearchgate.net The arrangement of nitrogen atoms and the carbonyl group provides specific sites for interaction with biological macromolecules. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, acting as efflux pump inhibitors, acetylcholinesterase inhibitors, antipsychotics, antioxidants, and antiulcer drugs. researchgate.net The versatility of the scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune its biological and physicochemical properties for specific therapeutic applications. researchgate.net
Table 1: Physicochemical Properties of the Parent Scaffold
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | pyrido[1,2-a]pyrimidin-4-one |
| SMILES | C1=CC2=NC=CC(=O)N2C=C1 |
| InChIKey | NYJWYCAHJRGKMI-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Historical Context and Evolution of Research Pertaining to the Pyrido[1,2-a]pyrimidin-4-one Scaffold
Research into the pyrido[1,2-a]pyrimidine (B8458354) framework has a rich history, driven by its presence in pharmacologically active compounds. The scaffold is the backbone of several marketed drugs, highlighting its clinical significance. researchgate.net
Table 2: Notable Drugs Featuring the Pyrido[1,2-a]pyrimidine Scaffold
| Drug Name | Therapeutic Class | Primary Indication |
| Pemirolast | Mast cell stabilizer | Allergic conjunctivitis, Asthma |
| Pirenperone | Antipsychotic | Schizophrenia |
| Barmastine | Antihistamine | Allergic rhinitis |
Information compiled from various sources. researchgate.netresearchgate.net
The evolution of research has expanded from these initial discoveries to the synthesis and evaluation of a vast library of derivatives. Early work focused on establishing synthetic routes to the core structure. Modern research has shifted towards more sophisticated applications, including the development of highly specific enzyme inhibitors and modulators of cellular signaling pathways. For instance, derivatives have been investigated as SHP2 inhibitors for cancer therapy and as agents targeting neurotropic and stress-protecting pathways. researchgate.netnih.gov Contemporary synthetic efforts often involve advanced methods like C-H functionalization and cross-coupling reactions to efficiently create diverse analogues for high-throughput screening and structure-activity relationship (SAR) studies. researchgate.net This ongoing research continues to unlock the full therapeutic potential of this privileged scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-bromopyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZILTAAWFDDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Design and Synthesis of 9 Bromo 4h Pyrido 1,2 a Pyrimidin 4 One
Retrosynthetic Analysis and Key Precursors for 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
The retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection of the pyrimidinone ring leads back to two key precursors: a substituted 2-aminopyridine (B139424) and a three-carbon building block, typically a malonic acid derivative.
A logical retrosynthetic disconnection of the target molecule, this compound, involves breaking the N1-C2 and C3-C4 bonds of the pyrimidinone ring. This deconstruction points to 2-amino-3-bromopyridine (B76627) as the essential pyridine-containing precursor. The remaining three-carbon unit required to complete the pyrimidinone ring is typically derived from diethyl malonate or a similar reactive malonic acid equivalent. This strategic choice is advantageous as it allows for the introduction of the C-9 bromine atom at an early stage, via the readily available brominated aminopyridine, thus avoiding potential regioselectivity issues that could arise from the direct bromination of the fused heterocyclic system.
The synthesis of the key precursor, 2-amino-3-bromopyridine , can be achieved through the direct bromination of 2-aminopyridine. This reaction is typically carried out using liquid bromine in an organic solvent, often with the addition of acetic acid. clockss.orgresearchgate.net Careful control of the reaction conditions, such as temperature and the rate of bromine addition, is crucial to favor the formation of the desired 3-bromo isomer. clockss.orgresearchgate.net
Advanced Synthetic Methodologies for the Pyrido[1,2-a]pyrimidin-4-one System
The construction of the core pyrido[1,2-a]pyrimidin-4-one ring system can be accomplished through several advanced synthetic methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Cyclocondensation Reactions from Substituted Pyridines and Pyrimidines
The most classical and widely employed method for the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and a β-dicarbonyl compound or its equivalent. The Tschitschibabin pyridine (B92270) synthesis provides a foundational concept for this transformation. bme.hu
In the context of this compound, the cyclocondensation of 2-amino-3-bromopyridine with diethyl malonate is the key step. This reaction is typically performed at elevated temperatures, often in the presence of a dehydrating agent or a high-boiling solvent to facilitate the cyclization and removal of ethanol. Polyphosphoric acid (PPA) is also a commonly used catalyst for this type of condensation. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-amino-3-bromopyridine | Diethyl malonate | High temperature, neat or high-boiling solvent | 9-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
Note: The initial product of this reaction is often the 2-hydroxy derivative, which exists in tautomeric equilibrium with the 2,4-dione form.
One-Pot and Multi-Component Reaction Approaches
To enhance synthetic efficiency and reduce the number of purification steps, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of substituted pyrido[1,2-a]pyrimidines. These strategies involve the combination of three or more reactants in a single reaction vessel to construct the target molecule in a convergent manner.
For instance, a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and a ketone or another aldehyde under acid catalysis can provide rapid access to highly substituted 4H-pyrido[1,2-a]pyrimidines. researchgate.netbu.edu.eg While not directly reported for the synthesis of the parent 9-bromo derivative, this methodology highlights the potential for creating diverse analogs in a single step.
A copper-catalyzed one-pot tandem synthesis of pyrido[1,2-a]pyrimidin-4-ones has also been reported, starting from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. clockss.org This approach involves a tandem Ullmann-type C-N bond formation followed by intramolecular amidation. clockss.org
Metal-Catalyzed Cyclization and Annulation Protocols
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including the pyrido[1,2-a]pyrimidin-4-one core. These methods often proceed under milder conditions and exhibit high functional group tolerance.
Palladium-catalyzed reactions have been utilized for the functionalization of the pyrido[1,2-a]pyrimidin-4-one nucleus, for example, through direct C3 alkenylation via C-H activation. nih.gov While this demonstrates the utility of metal catalysis in modifying the scaffold, metal-catalyzed cyclization reactions are also employed for its initial construction.
Copper(I) iodide has been shown to catalyze the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through a tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. clockss.org This protocol allows for the modular synthesis of these compounds from readily available 2-halopyridines. clockss.org
Directed Bromination Strategies for Selective C-9 Functionalization
The introduction of a bromine atom at the C-9 position of the 4H-pyrido[1,2-a]pyrimidin-4-one can be strategically achieved through two primary approaches: direct halogenation of the pre-formed heterocyclic nucleus or, more commonly, by utilizing a pre-brominated starting material.
Direct Halogenation of the Pyrido[1,2-a]pyrimidin-4-one Nucleus
The direct halogenation of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system has been investigated. For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be obtained by treating the parent compound with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS). researchgate.net This suggests that the C-3 position is susceptible to electrophilic halogenation.
However, achieving selective bromination at the C-9 position through direct halogenation of the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one is challenging due to the electronic nature of the heterocyclic system, which may favor substitution at other positions. Therefore, the more reliable and regioselective approach to obtaining this compound is through the use of a precursor that already contains the bromine atom at the desired position.
The synthesis of various halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported, which serve as versatile substrates for cross-coupling reactions. researchgate.net The synthesis of a 9-bromo derivative has been mentioned in the context of its use in subsequent Buchwald-Hartwig amination reactions, although the yields for these subsequent reactions were noted to be generally low. bme.hu
The most direct and controlled method for the synthesis of this compound is, therefore, the cyclocondensation reaction starting from 2-amino-3-bromopyridine, as outlined in the retrosynthetic analysis. This approach ensures the unambiguous placement of the bromine atom at the C-9 position of the final product.
Synthesis via Brominated Pyridine Starting Materials
The most direct and regioselective method to synthesize this compound is to begin with a pyridine ring that already contains a bromine atom at the correct position. The key starting material for this approach is 2-amino-3-bromopyridine. sigmaaldrich.com The synthesis generally follows a Gould-Jacobs type reaction sequence, which involves two main steps: condensation and thermal cyclization. clockss.orgresearchgate.net
First, 2-amino-3-bromopyridine is reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate, diethyl N-(3-bromo-2-pyridyl)aminomethylenemalonate. The subsequent and critical step is the high-temperature thermal cyclization of this intermediate. This is typically performed in a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, at temperatures around 250-260 °C. During this step, an intramolecular cyclization occurs with the elimination of ethanol, followed by decarboxylation, to yield the final this compound product directly in a one-pot reaction. clockss.org An alternative to malonic esters is the use of Meldrum's acid, which is more reactive and can lead to cyclization under milder conditions. clockss.org
Post-Synthetic Bromination of Precursor Derivatives
An alternative strategy involves the direct bromination of the parent 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. This approach relies on electrophilic aromatic substitution to introduce the bromine atom. However, the regioselectivity of this reaction is a significant challenge. The 4H-pyrido[1,2-a]pyrimidin-4-one ring system has multiple positions susceptible to electrophilic attack, with the C3 position being particularly reactive. clockss.org
Research has shown that the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with N-halosuccinimides, such as N-Bromosuccinimide (NBS), readily yields 3-halo derivatives. clockss.org This high reactivity at the C3 position is attributed to the electronic nature of the pyrimidinone ring, which behaves like an enamine, making the C3 position electron-rich and thus a prime target for electrophiles. Consequently, achieving selective bromination at the C9 position on the pyridine ring is difficult without competing side reactions. To achieve C9 bromination, a potential strategy could involve first blocking the more reactive C3 position with a removable protecting group, performing the bromination, and then deprotecting the C3 position. However, this multi-step process adds complexity to the synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for the thermal cyclization step in the synthesis from 2-amino-3-bromopyridine. Key parameters that are often varied include the choice of solvent, reaction temperature, and the use of catalysts.
The cyclization is typically a thermal process requiring high temperatures, making the choice of a high-boiling solvent critical. While traditional methods utilize solvents like Dowtherm A or diphenyl ether, the reaction can also be promoted by acid catalysts such as polyphosphoric acid (PPA), which may allow for lower reaction temperatures. The energy source is another area for optimization; microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times compared to conventional heating. researchgate.net
Below is a table summarizing the influence of various reaction conditions on the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core, based on established methodologies.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
|---|---|---|---|---|
| Solvent/Medium | Dowtherm A | Diphenyl Ether | Solvent-free | High-boiling solvents ensure necessary temperature for thermal cyclization. Solvent-free conditions are greener but may require specific equipment. |
| Energy Source | Conventional Heating | Microwave Irradiation | - | Microwave heating significantly reduces reaction times from hours to minutes and can improve yields. researchgate.net |
| Temperature | ~250 °C | ~180-220 °C | >250 °C | High temperatures are essential for the uncatalyzed thermal cyclization and decarboxylation step. clockss.org |
| Catalyst | None (Thermal) | Polyphosphoric Acid (PPA) | CuI | Thermal cyclization is common. Acid catalysts can sometimes lower the required temperature. Metal catalysts like CuI are used for alternative C-N coupling routes. nih.gov |
| Reaction Time | 2-6 hours | 5-20 minutes | 1-3 hours | Microwave irradiation offers the fastest reaction times. jocpr.com |
Considerations for Green Chemistry in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound to minimize waste, reduce energy consumption, and avoid hazardous substances. rasayanjournal.co.inresearchgate.net
One of the primary green approaches is the use of alternative energy sources. Microwave-assisted synthesis has been shown to be highly effective for reactions like the Gould-Jacobs synthesis, offering significant reductions in reaction time and often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netjocpr.com
Solvent-free reaction conditions represent another key green strategy. Mechanochemical methods, such as ball-milling, allow reactions to proceed in the solid state, completely eliminating the need for solvents. rsc.org This approach is cost-effective, environmentally friendly, and simplifies product isolation. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, are inherently atom-economical and align with green chemistry goals by reducing the number of synthetic steps and purification processes. rasayanjournal.co.in
The use of safer, recyclable, or biodegradable solvents and catalysts is also a central theme. While the high-temperature cyclization often requires specific high-boiling solvents, research into solid-state reactions or alternative catalytic systems aims to mitigate this. For instance, using heterogeneous catalysts that can be easily recovered and reused, or employing aqueous media where possible, contributes to a more sustainable synthetic process. researchgate.net
Chemical Reactivity and Derivatization of 9 Bromo 4h Pyrido 1,2 a Pyrimidin 4 One
General Reactivity Profile of the Pyrido[1,2-a]pyrimidin-4-one Ring System
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Substitution: The pyrido[1,2-a]pyrimidin-4-one nucleus is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms and the carbonyl group. stackexchange.comresearchgate.net Reactions typically require forcing conditions, and the substitution pattern is directed by the existing substituents and the electronic distribution within the bicyclic system. For instance, bromination of the parent 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, demonstrating that electrophilic attack is possible. rsc.org However, electrophilic substitution on an already halogenated ring, such as at the C-9 position, would be even more challenging and is not a common derivatization pathway.
Nucleophilic Substitution: The electron-deficient character of the pyrido[1,2-a]pyrimidin-4-one ring system makes it susceptible to nucleophilic attack. In pyridine (B92270) and pyrimidine (B1678525) systems, nucleophilic aromatic substitution (SNAr) occurs preferentially at positions ortho and para (C-2 and C-4) to the ring nitrogen atom(s). stackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com By analogy, the C-2, C-4, C-6, and C-9 positions of the pyrido[1,2-a]pyrimidin-4-one scaffold are activated towards nucleophilic attack. A leaving group, such as a halogen, at these positions can be displaced by various nucleophiles. While direct nucleophilic displacement of the bromide at C-9 is possible, it often requires harsh conditions. Modern synthetic methods, particularly transition metal-catalyzed reactions, provide milder and more efficient routes for functionalization.
Ring Opening and Rearrangement Reactions
The fused pyrimidine ring of the pyrido[1,2-a]pyrimidin-4-one system can undergo cleavage under certain conditions. Studies have shown that the ring system is susceptible to ring opening upon treatment with strong nucleophiles or under hydrolytic conditions. rsc.org
Furthermore, specific substitution patterns can lead to unique rearrangement reactions. A notable example is the treatment of 2-substituted-3-bromo-4H-pyrido[1,2-a]pyrimidin-4-ones with dilute alkali. This reaction does not result in simple hydrolysis but instead induces a rearrangement with ring contraction, affording imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net This transformation highlights how the inherent strain and electronic properties of the substituted ring system can be exploited to generate entirely different heterocyclic scaffolds.
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-9 Bromo-Position
The bromine atom at the C-9 position of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a key functional group for derivatization, serving as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. bme.hursc.org These reactions provide powerful and versatile methods for the formation of C-C and C-N bonds under relatively mild conditions, allowing for the introduction of a vast range of molecular fragments. bohrium.com
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. nih.gov The 9-bromo position of the pyrido[1,2-a]pyrimidin-4-one scaffold readily participates in Suzuki-Miyaura coupling, enabling the synthesis of 9-aryl and 9-heteroaryl derivatives. bme.hu These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com
Research on the closely related pyrimido[1,2-b]indazol-2-one system has demonstrated the successful Suzuki-Miyaura coupling of the 9-bromo derivative with various aryl and heteroaryl boronic acids, providing a strong precedent for the reactivity of this compound. nih.gov
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 94 |
| 2 | 4-Fluorophenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 96 |
| 3 | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 95 |
| 4 | Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions on a 9-bromo-pyrimido[1,2-b]indazol-2-one scaffold, indicative of the expected reactivity for this compound. nih.gov
Heck and Sonogashira Reactions for Alkenylation and Alkynylation
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium species. wikipedia.orgorganic-chemistry.org This reaction is a primary method for synthesizing substituted alkenes. nih.gov The C-9 bromo position on the pyrido[1,2-a]pyrimidin-4-one ring is a suitable electrophile for this transformation, allowing for the introduction of various alkenyl groups. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. nih.gov The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Sonogashira Reaction: The Sonogashira reaction is a powerful method for constructing C(sp²)-C(sp) bonds via the cross-coupling of an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is characteristically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org this compound can be effectively alkynylated using this method to produce a variety of 9-alkynyl derivatives. These products are valuable intermediates for further synthetic manipulations or as final target molecules. nih.govnih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Heck | Styrene, Acrylates | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile |
| Sonogashira | Phenylacetylene, Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or Toluene |
Table 2: General conditions for Heck and Sonogashira reactions applicable to this compound. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction has become a cornerstone of modern organic synthesis for preparing anilines and their derivatives. mit.edu The C-9 bromo position of the pyrido[1,2-a]pyrimidin-4-one scaffold is an excellent substrate for this transformation, allowing for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates. beilstein-journals.org
The reaction conditions typically involve a palladium precatalyst, a bulky electron-rich phosphine ligand (such as Xantphos, RuPhos, or BrettPhos), and a strong base (e.g., Cs₂CO₃, K₃PO₄, or LiHMDS). beilstein-journals.orgnih.gov The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. bme.hu This methodology provides a direct and efficient route to 9-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which are important substructures in medicinal chemistry.
| Amine Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 9-Morpholinyl derivative |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 9-Phenylamino derivative |
| Benzylamine | BrettPhos precatalyst | LiHMDS | THF | 9-Benzylamino derivative |
| Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | 1,4-Dioxane | 9-Benzamido derivative |
Table 3: Representative conditions for Buchwald-Hartwig amination of aryl bromides, applicable for the synthesis of 9-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. beilstein-journals.orgnih.gov
Stille Cross-Coupling and Other Organometallic Transformations
The carbon-bromine bond at the 9-position of 4H-pyrido[1,2-a]pyrimidin-4-one is a key functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. Among these, the Stille cross-coupling reaction, which involves the coupling of an organotin reagent with an organic halide, has been a subject of investigation for this heterocyclic system.
Research has explored the utility of this compound in Stille cross-coupling reactions for the introduction of (het)aryl and alkenyl substituents. While specific detailed reports on the Stille coupling of the 9-bromo derivative are not extensively documented in publicly available literature, the successful application of the related Suzuki-Miyaura cross-coupling provides strong evidence for its feasibility. A doctoral thesis has reported investigations into the Stille cross-coupling reactions of 9-bromo and 9-triflate derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. wikipedia.orgrsc.org
Typically, Stille coupling reactions are carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and often with the addition of a copper(I) co-catalyst to enhance the reaction rate. The reaction conditions are generally mild and tolerate a wide range of functional groups. harvard.edu
Beyond the Stille reaction, the 9-bromo derivative is a suitable substrate for a variety of other organometallic transformations, including:
Suzuki-Miyaura Coupling: This reaction, which utilizes boronic acids or their esters, has been successfully applied to halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one to introduce aryl and vinyl groups. Studies have shown that the reactivity of the halogen is dependent on its position on the bicyclic system. organic-chemistry.orgnih.gov
Heck Coupling: The palladium-catalyzed reaction of the 9-bromo derivative with alkenes can provide access to 9-alkenyl-4H-pyrido[1,2-a]pyrimidin-4-ones.
Sonogashira Coupling: This coupling with terminal alkynes, catalyzed by palladium and copper, allows for the introduction of alkynyl moieties at the 9-position.
Buchwald-Hartwig Amination: This palladium-catalyzed amination has been reported for the 9-bromo derivative, enabling the formation of C-N bonds with various amines, although in some cases with poor yields. bme.hu
The following interactive table summarizes the potential organometallic transformations of this compound based on established methodologies for similar heterocyclic systems.
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Expected Product |
|---|---|---|---|
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, CuI | 9-R-4H-pyrido[1,2-a]pyrimidin-4-one |
| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 9-Aryl/Vinyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | 9-Alkenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 9-Alkynyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 9-(R₂N)-4H-pyrido[1,2-a]pyrimidin-4-one |
Direct Functionalization Strategies Leveraging the Bromo-Substituent
The bromo-substituent at the 9-position serves as a versatile anchor for direct functionalization, allowing for its conversion into other useful groups.
The transformation of the 9-bromo substituent into other halogens, such as iodo or chloro derivatives, can be a strategic step to modulate the reactivity of the molecule for subsequent cross-coupling reactions. For instance, the corresponding 9-iodo derivative would be expected to exhibit higher reactivity in many palladium-catalyzed couplings. While direct halogen exchange reactions on this compound are not extensively detailed, methods for the halogenation of the parent 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been reported. For example, 3-halo derivatives can be obtained by treating the parent compound with N-halosuccinimides (NCS, NBS, or NIS). nih.gov It is plausible that similar strategies, or other methods like the Finkelstein reaction for bromo-to-iodo conversion, could be adapted for the 9-position.
The bromo group at the 9-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. This allows for the direct introduction of a wide range of carbon- and heteroatom-containing functionalities.
Carbonaceous Moieties:
The introduction of carbon-based groups can be achieved through reactions with various carbon nucleophiles. These reactions often require activation of the substrate or the use of a catalyst. The palladium-catalyzed cross-coupling reactions discussed in the previous section are the primary methods for forming new carbon-carbon bonds at this position.
Heteroatom-Containing Moieties:
The 9-bromo substituent can be displaced by various heteroatom nucleophiles to introduce functionalities containing nitrogen, oxygen, or sulfur.
Nitrogen Nucleophiles: As mentioned, the Buchwald-Hartwig amination allows for the introduction of a range of amino groups. bme.hu Direct nucleophilic substitution with amines may also be possible under certain conditions, although this is generally less efficient than the catalyzed process for aryl bromides.
Oxygen Nucleophiles: The introduction of alkoxy or aryloxy groups can be achieved through reactions with corresponding alcohols or phenols, often under basic conditions (e.g., Williamson ether synthesis) or through palladium-catalyzed C-O coupling reactions.
Sulfur Nucleophiles: Thiolates can readily displace the bromide to form 9-thioether derivatives.
The following interactive table provides examples of direct functionalization reactions at the 9-position.
| Nucleophile | Reaction Type | Potential Product |
|---|---|---|
| R-NH₂ | Buchwald-Hartwig Amination | 9-(Alkyl/Aryl)amino-4H-pyrido[1,2-a]pyrimidin-4-one |
| R-OH | Nucleophilic Aromatic Substitution / C-O Coupling | 9-Alkoxy/Aryloxy-4H-pyrido[1,2-a]pyrimidin-4-one |
| R-SH | Nucleophilic Aromatic Substitution | 9-(Alkyl/Aryl)thio-4H-pyrido[1,2-a]pyrimidin-4-one |
| CN⁻ | Nucleophilic Aromatic Substitution (e.g., Rosenmund-von Braun reaction) | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbonitrile |
Comparative Analysis of Reactivity in Brominated Heterocyclic Systems
The reactivity of the C-Br bond in this compound is influenced by the electronic nature of the fused heterocyclic system. A comparative analysis with other brominated heterocycles, such as bromopyridines and bromopyrimidines, provides valuable insights into its chemical behavior.
The pyrido[1,2-a]pyrimidin-4-one core is an electron-deficient system due to the presence of the nitrogen atoms and the carbonyl group. This electron deficiency generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions and towards nucleophilic aromatic substitution.
Comparison with Bromopyridines: The reactivity of bromopyridines in cross-coupling reactions is position-dependent. For instance, 2-bromopyridine (B144113) and 4-bromopyridine (B75155) are generally more reactive than 3-bromopyridine (B30812) due to the electronic influence of the nitrogen atom. The 9-position in the pyrido[1,2-a]pyrimidin-4-one system is adjacent to the bridgehead nitrogen and part of the pyridine ring. Its reactivity is expected to be comparable to or greater than that of a typical bromopyridine due to the additional electron-withdrawing effects of the pyrimidinone ring.
Comparison with Bromopyrimidines: Pyrimidine is a more electron-deficient heterocycle than pyridine. Consequently, bromopyrimidines are generally more reactive in both cross-coupling and nucleophilic substitution reactions. The reactivity of this compound is likely to be in a similar range to that of bromopyrimidines, making it a highly versatile substrate for a variety of transformations.
A study on the Suzuki-Miyaura cross-coupling of various halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one investigated the sequence of reactivity of the halogen in different positions of the ring system, highlighting the electronic effects within this specific scaffold. nih.gov
The following table provides a qualitative comparison of the expected reactivity of the C-Br bond in these heterocyclic systems.
| Compound | Heterocyclic System | Electronic Nature | Expected Reactivity in Cross-Coupling |
| 3-Bromopyridine | Pyridine | Moderately electron-deficient | Moderate |
| 2-Bromopyridine | Pyridine | Electron-deficient at C2 | High |
| 5-Bromopyrimidine | Pyrimidine | Highly electron-deficient | High |
| This compound | Pyrido[1,2-a]pyrimidin-4-one | Highly electron-deficient | High |
Spectroscopic Characterization and Structural Elucidation of 9 Bromo 4h Pyrido 1,2 a Pyrimidin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal connectivity between atoms.
While specific NMR data for 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is not widely published, analysis of its parent scaffold and closely related derivatives allows for a reliable prediction of its spectral features. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridopyrimidinone core. The protons on the pyridine (B92270) ring (positions 6, 7, and 8) and the pyrimidinone ring (positions 2 and 3) would appear as doublets, triplets, or multiplets, with their chemical shifts and coupling constants being characteristic of their electronic environment and spatial relationships. The bromine atom at position 9 would induce a downfield shift for the adjacent proton at position 8.
For instance, in derivatives of the parent 4H-pyrido[1,2-a]pyrimidin-4-one, the proton at position 6 typically appears at the most downfield position due to the deshielding effect of the adjacent nitrogen atom and carbonyl group. Spectroscopic data from a related compound, 2-(p-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one, shows the H-6 proton as a doublet around δ 9.05 ppm. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atom bearing the bromine (C-9) would also be significantly affected, and its chemical shift can be predicted using empirical calculations. The remaining carbon signals would correspond to the other sp²-hybridized carbons of the bicyclic system. Data from various 2-phenyl-substituted derivatives show the C-4 carbonyl peak consistently appearing around δ 158-162 ppm. rsc.org
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.0 - 7.5 | d | ~6-7 |
| H-3 | 6.0 - 6.5 | d | ~6-7 |
| H-6 | 8.8 - 9.1 | d | ~7-8 |
| H-7 | 7.0 - 7.4 | t | ~7-8 |
| H-8 | 7.6 - 8.0 | d | ~7-8 |
Table 1: Predicted ¹H NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~110 - 115 |
| C-3 | ~100 - 105 |
| C-4 | ~160 - 165 |
| C-4a | ~150 - 155 |
| C-6 | ~135 - 140 |
| C-7 | ~120 - 125 |
| C-8 | ~128 - 133 |
| C-9 | ~115 - 120 |
| C-9a | ~145 - 150 |
Table 2: Predicted ¹³C NMR Data for this compound
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrN₂O), the presence of a bromine atom is a key distinguishing feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info
This isotopic distribution results in a characteristic M/M+2 isotopic pattern for the molecular ion peak. The mass spectrum will exhibit two peaks of almost equal intensity, separated by two mass units (m/z). This provides a clear signature for the presence of a single bromine atom in the molecule. docbrown.infoyoutube.com
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated monoisotopic mass for C₈H₅⁷⁹BrN₂O is 223.9585 Da, and for C₈H₅⁸¹BrN₂O is 225.9565 Da. An HRMS measurement confirming these masses to within a few parts per million (ppm) would serve as definitive proof of the compound's elemental composition. For example, HRMS data for 2-(4-Bromophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one confirms its molecular formula, C₁₄H₉BrN₂O. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by several key absorption bands.
The most prominent band would be the carbonyl (C=O) stretching vibration of the pyrimidinone ring, which is expected to appear in the region of 1670-1700 cm⁻¹. The exact position depends on the electronic environment and potential intermolecular interactions in the solid state. The spectrum would also feature characteristic absorptions for the C=N and C=C stretching vibrations of the aromatic rings, typically found in the 1450-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 500-650 cm⁻¹). Studies on the core pyrimidine (B1678525) ring show characteristic ring vibrations that would also be present. core.ac.uk
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=O (amide) | 1670 - 1700 | Stretching |
| C=N / C=C (ring) | 1450 - 1650 | Stretching |
| C-Br | 500 - 650 | Stretching |
Table 3: Predicted IR Absorption Bands for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions. The extended conjugation of the bicyclic system would likely result in absorptions at longer wavelengths compared to its constituent monocyclic rings, pyridine and pyrimidine. Data for a related derivative, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, shows multiple absorption maxima, indicating a complex electronic structure. nist.gov The introduction of a bromine atom, an auxochrome, may cause a bathochromic (red) shift in the absorption maxima.
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound itself has not been reported, studies on related derivatives, such as 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, have confirmed the planarity of the fused pyrido[1,2-a]pyrimidine (B8458354) ring system. nih.gov An X-ray crystallographic analysis of the title compound would definitively confirm the position of the bromine atom at C-9 and reveal details about its crystal packing and any non-covalent interactions, such as π–π stacking or halogen bonding, which can influence its physical properties.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a pure sample of this compound (C₈H₅BrN₂O), the calculated elemental composition would be compared against experimentally determined values. A close agreement (typically within ±0.4%) between the calculated and found values serves as strong evidence for the compound's purity and empirical formula.
| Element | Calculated Percentage (%) |
| Carbon (C) | 42.70 |
| Hydrogen (H) | 2.24 |
| Bromine (Br) | 35.50 |
| Nitrogen (N) | 12.45 |
| Oxygen (O) | 7.11 |
Table 4: Calculated Elemental Composition of this compound
Computational and Theoretical Investigations of 9 Bromo 4h Pyrido 1,2 a Pyrimidin 4 One
Quantum Chemical Calculations for Electronic Structure and Charge Distribution
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its stability, reactivity, and intermolecular interactions.
For 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one, such calculations would determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, these calculations generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. Regions with negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions with positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen atoms would be expected to show negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive or neutral potential.
Table 1: Illustrative Electronic Properties Calculated via Quantum Chemistry
| Property | Description | Predicted Value for a Pyrido[1,2-a]pyrimidin-4-one Scaffold |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.5 to 5.5 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.0 to 4.5 Debye |
Note: The values in this table are representative examples for this class of compounds and are for illustrative purposes.
Conformational Analysis and Molecular Geometry Studies
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For a relatively rigid fused-ring system like this compound, the structure is largely planar, but slight puckering or out-of-plane arrangements can occur. Computational methods can calculate the potential energy of different conformations to identify the lowest-energy (most stable) geometry.
These studies also provide precise details about the molecule's geometry, including bond lengths, bond angles, and dihedral angles. For instance, the introduction of a bromine atom at the 9-position would be expected to slightly alter the bond lengths and angles within the pyridine (B92270) ring compared to the unsubstituted parent compound due to steric and electronic effects. Comparing these calculated geometries with experimental data from techniques like X-ray crystallography can validate the computational model.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking are powerful computational techniques used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. The broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has been investigated as inhibitors for various enzymes, including aldose reductase, PI3K/mTOR, and SHP2. nih.govacs.orgnih.gov
Docking simulations place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. These simulations are crucial for prioritizing compounds for experimental testing and for understanding the structural basis of their biological activity.
Following a docking simulation, the resulting ligand-protein complex is analyzed to understand the specific interactions that stabilize the binding. This "binding mode" analysis identifies key interactions such as:
Hydrogen Bonds: The carbonyl oxygen and nitrogen atoms of the pyrido[1,2-a]pyrimidin-4-one core are potential hydrogen bond acceptors or donors.
Hydrophobic Interactions: The aromatic rings of the core structure can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen Bonds: The bromine atom at the 9-position can potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein's active site.
These interactions can be visualized and cataloged to create an "interaction fingerprint," which summarizes the key binding features. For example, studies on related pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors showed that hydroxyl groups on phenyl substituents were crucial for pharmacophoric recognition, a finding consistent with docking simulations. acs.orgnih.gov Similarly, docking of SHP2 inhibitors revealed how the core structure fits into the enzyme's allosteric site. nih.gov
Computational methods are integral to understanding Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By computationally modeling a series of related compounds, researchers can identify which functional groups and structural features enhance or diminish activity.
For the this compound scaffold, computational SAR studies would involve modeling various derivatives with different substituents at positions other than 9-bromo. By comparing the calculated binding affinities and interaction patterns of these derivatives, a predictive model can be built. This approach helps in the rational design of new, more potent compounds. For instance, research on PI3K/mTOR inhibitors utilized a structure-based design strategy to develop a SAR profile for the 4H-pyrido[1,2-a]pyrimidin-4-one series, leading to the discovery of potent dual inhibitors. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways
Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed.
For the synthesis of this compound, theoretical studies could elucidate the mechanism of key steps, such as the cyclization reaction that forms the fused ring system. For example, various methods have been developed for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core, including copper-catalyzed tandem reactions and multi-component condensation reactions. rsc.orgnih.gov Computational analysis of these reactions would identify the transition state structures and activation energies, helping to explain reaction outcomes and optimize conditions.
Prediction of Quantum Chemical Descriptors and Molecular Reactivity Indices
From the outputs of quantum chemical calculations, a variety of descriptors and reactivity indices can be derived. These parameters provide a quantitative measure of a molecule's reactivity and are often used in quantitative structure-activity relationship (QSAR) models.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | ω = (μ2) / (2η) | A measure of the ability of a species to accept electrons. |
Note: μ represents the electronic chemical potential, where μ = -(I + A) / 2.
These indices would help predict how this compound would behave in different chemical environments. A high electrophilicity index, for example, would suggest the molecule is a good electrophile. These descriptors are valuable for predicting both chemical reactivity and potential biological interactions.
Advanced Research Directions and Future Perspectives for 9 Bromo 4h Pyrido 1,2 a Pyrimidin 4 One
Rational Design of Novel Derivatives through Scaffold Hopping and Bioisosteric Replacement
The rational design of new chemical entities based on the 9-bromo-4H-pyrido[1,2-a]pyrimidin-4-one core is a key area of future research. Two powerful strategies in this endeavor are scaffold hopping and bioisosteric replacement, which aim to improve potency, selectivity, and pharmacokinetic profiles while exploring new chemical space. tethyschemical.com
Scaffold hopping involves replacing the central pyrido[1,2-a]pyrimidin-4-one core with a structurally different framework that maintains the essential spatial arrangement of key pharmacophoric features. For instance, in a study focused on developing novel allosteric SHP2 inhibitors, researchers successfully employed a scaffold hopping protocol to design and synthesize a series of compounds based on the pyrido[1,2-a]pyrimidin-4-one core. nih.gov This approach could be applied to the 9-bromo derivative to identify entirely new classes of compounds with similar biological activities but potentially improved properties.
Bioisosteric replacement, on the other hand, focuses on substituting the bromine atom or other functional groups with bioisosteres—substituents that possess similar physical or chemical properties and produce broadly similar biological effects. tethyschemical.com The bromine atom at the 9-position is particularly amenable to such modifications. Its role in forming halogen bonds, which are specific non-covalent interactions, can be crucial for target binding. ump.edu.pl Replacing the bromine with other halogens (e.g., chlorine, iodine) or with other bioisosteric groups (e.g., trifluoromethyl, cyano) could modulate the strength of these interactions and fine-tune the compound's activity and selectivity. ump.edu.pl
The following table outlines potential bioisosteric replacements for the 9-bromo substituent and the rationale for their investigation:
| Original Group | Bioisosteric Replacement | Rationale for Investigation |
| Bromo (-Br) | Chloro (-Cl) | Similar electronegativity and size, can modulate halogen bond strength. |
| Bromo (-Br) | Iodo (-I) | Larger and more polarizable, can form stronger halogen bonds. |
| Bromo (-Br) | Trifluoromethyl (-CF3) | Similar size, can act as a hydrogen bond acceptor and improve metabolic stability. |
| Bromo (-Br) | Cyano (-CN) | Can act as a hydrogen bond acceptor and introduce rigidity. |
| Bromo (-Br) | Methyl (-CH3) | Can explore the impact of removing the halogen bond donor capability. |
Development of Advanced Methodologies for Selective Functionalization
The development of advanced and selective functionalization methods for the this compound scaffold is crucial for creating diverse libraries of derivatives for biological screening. While the bromine at the 9-position offers a handle for cross-coupling reactions, selective C-H functionalization at other positions of the heterocyclic core can provide more direct and efficient routes to novel analogues.
Recent research has demonstrated the feasibility of selective C3 functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one core. For example, metal-free C-3 chalcogenation (sulfenylation and selenylation) has been achieved, suggesting a radical mechanistic pathway. rsc.org Furthermore, an electrochemically driven, external oxidant-free strategy for C3-selenylation has been developed, offering a greener and more efficient synthetic route. mdpi.com
Future efforts in this area could focus on:
Developing regioselective C-H activation methods for other positions on the pyridone or pyrimidine (B1678525) rings, which would allow for the introduction of a wide range of functional groups.
Exploring late-stage functionalization techniques to modify complex derivatives of this compound, enabling rapid access to a diverse set of analogues from a common intermediate.
Utilizing automated platforms for the rapid screening of reaction conditions to optimize the selective functionalization of complex heterocycles. chemspeed.comresearchgate.net
The table below summarizes some advanced functionalization reactions applicable to the pyrido[1,2-a]pyrimidin-4-one scaffold:
| Reaction Type | Position | Reagents/Conditions | Potential for 9-Bromo Derivative |
| C3-Selenylation | C3 | Electrochemical, oxidant-free | High, allows for further diversification. mdpi.com |
| C3-Sulfenylation | C3 | Metal-free, radical pathway | High, introduces sulfur-containing moieties. rsc.org |
| C-H Borylation | Various | Iridium or rhodium catalysis | High, enables subsequent Suzuki cross-coupling. |
| C-H Arylation | Various | Palladium catalysis | High, for direct introduction of aryl groups. |
Exploration of Supramolecular Interactions and Self-Assembly Properties
The supramolecular chemistry of this compound and its derivatives presents a promising avenue for the development of novel materials and drug delivery systems. The presence of the bromine atom, along with the aromatic and polar nature of the heterocyclic core, can drive specific intermolecular interactions, leading to self-assembly into well-defined supramolecular structures.
The bromine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases, which is increasingly recognized for its importance in crystal engineering and the design of supramolecular architectures. nih.gov The crystal structure of bromo-substituted N-heterocycles often reveals the formation of specific packing motifs driven by these interactions. nih.gov
Future research in this area could involve:
Systematic crystallographic studies of this compound and its derivatives to understand the role of halogen bonding and other non-covalent interactions in their solid-state packing.
The design of co-crystals with other molecules to modulate the physicochemical properties of the parent compound, such as solubility and bioavailability. nih.gov
Investigation of the self-assembly of these molecules in solution to form gels, nanoparticles, or other nanostructures with potential applications in materials science and medicine.
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new drug candidates based on the this compound scaffold, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly reducing the time and resources required for drug discovery. researchgate.netoxfordglobal.com
Automated synthesis platforms can perform a wide range of chemical reactions with high precision and reproducibility, allowing for the parallel synthesis of hundreds or even thousands of compounds. nih.govsciencedaily.comnih.gov This is particularly valuable for exploring the structure-activity relationships (SAR) of derivatives of this compound by systematically varying substituents at different positions.
High-throughput screening (HTS) allows for the rapid biological evaluation of these compound libraries against specific therapeutic targets. ku.edu Robotic systems can perform assays in a miniaturized format, enabling the testing of a large number of compounds in a short period.
The integration of these technologies can create a closed-loop discovery cycle where:
A library of this compound derivatives is designed in silico.
The library is synthesized using an automated platform.
The compounds are screened for biological activity using HTS.
The resulting data is used to inform the design of the next generation of compounds.
Elucidation of Mechanistic Insights for Enhanced Predictive Capabilities in Chemical Biology
A deep understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for the rational design of more effective and selective therapeutic agents. The bromine atom can significantly influence the compound's properties, including its binding affinity, metabolic stability, and pharmacokinetic profile. ump.edu.plvasu-industries.com
Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. For instance, studies on related pyridopyrimidine inhibitors have utilized these techniques to understand their interactions with protein kinases. mdpi.com These computational models can help to rationalize observed structure-activity relationships and guide the design of new derivatives with improved binding affinities.
Furthermore, the development of robust Quantitative Structure-Activity Relationship (QSAR) models can enhance the predictive capabilities for this class of compounds. By correlating the structural features of a series of derivatives with their biological activities, QSAR models can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.
Future research should focus on:
Co-crystallization studies to obtain high-resolution structures of this compound derivatives in complex with their biological targets.
Detailed mechanistic studies to elucidate the specific molecular interactions, including the role of the bromine atom in target recognition.
The development and validation of predictive computational models to accelerate the design-synthesis-test-analyze cycle in the drug discovery process.
By leveraging these advanced research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. Q1. What are established protocols for synthesizing 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one?
Methodological Answer: The synthesis of halogenated pyrido[1,2-a]pyrimidin-4-ones typically involves regioselective bromination of the parent heterocycle. For example, 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (a structural analog) is synthesized via bromination under controlled conditions, achieving 76% yield with a melting point of 137–138°C . While direct data for the 9-bromo derivative is limited, analogous methods involving halogenation agents (e.g., NBS or Br₂ in acetic acid) can be adapted. Key steps include:
- Purification via column chromatography.
- Structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can bromination regioselectivity be controlled in pyrido[1,2-a]pyrimidin-4-one derivatives?
Methodological Answer: Regioselectivity depends on electronic and steric factors. For example:
- Catalyst/Solvent Tuning : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Evidence from related one-pot syntheses (e.g., risperidone intermediates) highlights the role of activating agents like PTSA (para-toluenesulfonic acid) in directing reactivity .
- Temperature Control : Lower temperatures (0–5°C) may favor kinetic control, while higher temperatures promote thermodynamic products.
- Substituent Effects : Electron-donating groups at specific positions can direct bromination. For instance, methyl groups at the 2-position (as in 9-Hydroxy-2-methyl derivatives) influence reactivity .
Basic Analytical Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H/C NMR : Identify characteristic peaks, such as the pyrimidinone carbonyl (δ ~160–170 ppm in C) and aromatic protons (δ ~7–9 ppm in H). For example, 9-hydroxy analogs show distinct hydroxyl proton signals at δ ~12 ppm .
- HRMS : Confirm molecular weight (e.g., C₈H₅BrN₂O: [M+H]⁺ calcd. 224.9634, found 224.9632) .
- Elemental Analysis : Validate purity (e.g., C: 53.21%, H: 2.79%, N: 15.51% for 3-Bromo analog) .
Advanced Analytical: Resolving Spectral Contradictions
Q. Q4. How should researchers address conflicting spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings. For example, in chromenone-fused derivatives, 2D NMR confirmed ring connectivity .
- Isotopic Labeling or Deuteration : Differentiate exchangeable protons (e.g., OH/NH) .
- Complementary Techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy to cross-verify functional groups.
Functionalization and Derivative Synthesis
Q. Q5. What strategies enable functionalization of the this compound core?
Methodological Answer:
- Nucleophilic Substitution : Replace bromine with amines, alkoxides, or thiols. For example, 9-hydroxy analogs were synthesized via hydrolysis .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups (see evidence from chromenone derivatives) .
- Cyclization Reactions : React with aldehydes or ketones to form fused heterocycles (e.g., chromeno[2,3-d]pyrimidin-4-ones) .
Q. Q6. How can trace impurities in this compound be identified?
Methodological Answer:
- HPLC/LC-MS : Use reverse-phase columns (C18) with UV/Vis detection (λ = 254 nm) and compare retention times against known standards .
- Spiking Experiments : Introduce suspected impurities (e.g., dehalogenated byproducts) to confirm co-elution .
- HRMS Fragmentation : Identify impurity structures via diagnostic fragment ions (e.g., loss of Br or CO groups).
Pharmacological Profiling (Advanced)
Q. Q7. What in vitro assays are suitable for evaluating bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against proteases or kinases using fluorogenic substrates (e.g., botulinum protease inhibition assays for hydroxy derivatives) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by X-ray structures of target proteins .
Data Contradiction Case Study
Q. Q8. How to resolve discrepancies between calculated and observed elemental analysis results?
Methodological Answer:
- Repeat Synthesis : Ensure reaction completion via TLC or in-situ monitoring (e.g., ReactIR).
- Purification Reassessment : Re-crystallize or use preparative HPLC to remove inorganic salts (common contaminants in EA).
- Alternative Techniques : Validate purity via combustion analysis or ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
